Octadecyltriethoxysilane

Catalog No.
S1894891
CAS No.
7399-00-0
M.F
C24H52O3Si
M. Wt
416.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltriethoxysilane

CAS Number

7399-00-0

Product Name

Octadecyltriethoxysilane

IUPAC Name

triethoxy(octadecyl)silane

Molecular Formula

C24H52O3Si

Molecular Weight

416.8 g/mol

InChI

InChI=1S/C24H52O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25-6-2,26-7-3)27-8-4/h5-24H2,1-4H3

InChI Key

FZMJEGJVKFTGMU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OCC)(OCC)OCC

Surface Modification

One of the primary applications of OTES in scientific research is surface modification. OTES can be used to coat various materials, including glass, silicon, metals, and polymers. The ethoxy groups in OTES react with the surface hydroxyl groups, forming a strong covalent bond and creating a self-assembled monolayer (SAM) []. This SAM imparts new properties to the surface, such as:

  • Hydrophobicity: The long hydrocarbon chain of OTES makes the surface water-repellent. This property is beneficial for microfluidics, biosensors, and anti-fouling coatings [].
  • Biocompatibility: OTES can be used to modify surfaces to improve their biocompatibility, making them more suitable for cell culture studies and biomedical devices [].
  • Functionalization: OTES can be used as a platform for attaching other functional molecules to the surface. This allows researchers to create surfaces with specific chemical or biological functionalities for various applications [].

Chromatography

OTES also plays a role in chromatography, a technique used to separate mixtures. It can be used to modify the stationary phase of chromatography columns, making them more hydrophobic and suitable for separating non-polar compounds [].

Octadecyltriethoxysilane is an organosilicon compound with the chemical formula C₂₄H₅₂O₃Si. It appears as a colorless liquid and is primarily utilized for surface modification due to its ability to form self-assembled monolayers. This compound is sensitive to moisture, leading to its degradation into siloxane polymers upon exposure to water. Its unique structure allows it to cap oxide surfaces, effectively converting hydrophilic surfaces into hydrophobic ones, which is particularly useful in nanotechnology and analytical chemistry applications .

The mechanism of action of OTES depends on the specific application. Here are two common mechanisms:

  • Surface Modification

    OTES can self-assemble on various surfaces due to its amphiphilic nature. The ethoxy groups can react with surface hydroxyl groups to form siloxane bonds, creating a covalently bonded organic layer. The long alkyl chain can modify the surface properties, such as wettability or adhesion [].

  • Silanization

    OTES can react with nanoparticles or other materials containing surface hydroxyl groups. Similar to surface modification, siloxane bonds form, introducing organic functionalities and improving compatibility with organic materials [].

  • Flammability: OTES is flammable and can ignite with heat or open flame [].
  • Toxicity: Data on the specific toxicity of OTES is limited. However, it is recommended to handle it with care, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

The primary reactions involving octadecyltriethoxysilane include hydrolysis and condensation. In an acidic environment, it undergoes hydrolysis, where the ethoxy groups react with water, leading to the formation of silanol groups. Subsequently, these silanol groups can condense with each other or with other silanol species, resulting in the formation of siloxane bonds. This process is crucial for creating stable coatings on various substrates .

The reaction can be summarized as follows:

  • Hydrolysis:
    C24H52O3Si+3H2OC24H51O3Si OH 3+3EtOH\text{C}_{24}\text{H}_{52}\text{O}_3\text{Si}+3\text{H}_2\text{O}\rightarrow \text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+3\text{EtOH}
  • Condensation:
    C24H51O3Si OH 3+C24H51O3Si OH 3C48H102O6Si2+2H2O\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3+\text{C}_{24}\text{H}_{51}\text{O}_3\text{Si OH }_3\rightarrow \text{C}_{48}\text{H}_{102}\text{O}_6\text{Si}_2+2\text{H}_2\text{O}

Octadecyltriethoxysilane can be synthesized through several methods:

  • Direct Silylation:
    The reaction of octadecanol with triethoxysilane under acidic conditions promotes the formation of octadecyltriethoxysilane.
  • Sol-Gel Process:
    This method involves the hydrolysis of triethoxysilane followed by condensation reactions in a controlled environment, allowing for the deposition of octadecyltriethoxysilane onto various substrates.
  • Langmuir-Blodgett Technique:
    This technique allows for the formation of monolayers at the air-water interface, facilitating the study of molecular packing and interactions .

Octadecyltriethoxysilane has a wide range of applications:

  • Surface Modification: It is extensively used to modify surfaces of materials such as metals and oxides to enhance hydrophobicity and improve adhesion properties.
  • Self-Assembled Monolayers: The compound is utilized in creating self-assembled monolayers for electronic devices, improving charge transfer characteristics.
  • Coatings: It serves as a precursor for hydrophobic coatings in various industrial applications.
  • Nanotechnology: Its ability to modify surfaces makes it valuable in nanotechnology for fabricating nanoscale devices and sensors .

Interaction studies involving octadecyltriethoxysilane focus on its ability to influence surface characteristics and chemical reactivity. Research indicates that when applied to zinc oxide surfaces, it significantly alters charge transfer dynamics, which is critical for applications in organic solar cells. The modification leads to improved stability and performance of hybrid organic-inorganic devices . Additionally, studies have shown that octadecyltriethoxysilane can enhance the performance of organic field-effect transistors by modifying dielectric surfaces .

Several compounds share similarities with octadecyltriethoxysilane in terms of structure and functionality:

Compound NameChemical FormulaUnique Features
OctadecyltrimethoxysilaneC₂₁H₄₆O₃SiMore hydrophobic due to methoxy groups; used in SAMs.
HexadecyltrimethoxysilaneC₂₁H₄₆O₃SiShorter alkyl chain; used for similar surface modifications but less hydrophobic than octadecyl derivatives.
OctadecyldimethylchlorosilaneC₂₁H₄₆ClOSiContains chlorine; used for different surface treatments, particularly in organic synthesis.
DodecyltriethoxysilaneC₁₂H₂₅O₃SiShorter alkyl chain; effective in similar applications but offers different hydrophobicity levels.

Octadecyltriethoxysilane stands out due to its longer alkyl chain which provides enhanced hydrophobicity compared to shorter-chain analogs. This property makes it particularly effective for applications requiring significant water repellency and surface modification capabilities .

Molecular Structure and Bonding

Octadecyltriethoxysilane exhibits a tetrahedral silicon center bonded to three ethoxy groups and one octadecyl chain [1] [3]. The silicon atom adopts standard tetrahedral geometry with bond angles approximating 109.5 degrees, consistent with silicon-four hybridization [4]. The octadecyl substituent consists of an eighteen-carbon saturated hydrocarbon chain directly bonded to silicon through a silicon-carbon sigma bond [1] [3]. Each ethoxy group contains a silicon-oxygen-carbon linkage, where the silicon-oxygen bond length measures approximately 1.64 Angstroms [4].

The molecular structure demonstrates amphiphilic characteristics due to the presence of both hydrophobic octadecyl chains and hydrolyzable ethoxy groups [2] [3]. The International Union of Pure and Applied Chemistry standard International Chemical Identifier Key FZMJEGJVKFTGMU-UHFFFAOYSA-N uniquely identifies this compound's structural arrangement [3] [4]. Silicon-carbon bond strength in this compound ranges from 318 to 360 kilojoules per mole, providing thermal stability under moderate conditions [5] [6].

Physical Properties

Melting and Boiling Points

Octadecyltriethoxysilane demonstrates characteristic thermal behavior with a melting point ranging from 10 to 12 degrees Celsius under standard atmospheric conditions [2] [7] [8]. The compound exists as a liquid at room temperature, exhibiting a boiling point between 165 and 169 degrees Celsius when measured at reduced pressure of 2 millimeters of mercury [2] [7] [9]. At atmospheric pressure, the boiling point increases significantly, reflecting the compound's relatively high molecular weight of 416.75 grams per mole [2] [4] [8].

The following table summarizes the thermal properties of octadecyltriethoxysilane:

PropertyValuePressure ConditionsSource
Melting Point10-12°C1 atm [2] [7] [8] [9]
Boiling Point165-169°C2 mmHg [2] [7] [8] [9]
Flash Point189-195°C1 atm [2] [7] [8] [9]

Solubility Characteristics

The solubility profile of octadecyltriethoxysilane reflects its dual hydrophobic-hydrophilic nature [8] [10]. The compound demonstrates practically complete insolubility in water due to the dominant hydrophobic character of the octadecyl chain [2] [8]. However, the presence of ethoxy groups enables dissolution in various organic solvents, including ethanol, where good solubility is observed [10].

Chloroform and methanol exhibit limited solvation capacity for octadecyltriethoxysilane, providing only slight solubility [8]. The compound shows general solubility in organic solvents such as benzene and other nonpolar to moderately polar organic media [10]. The partition coefficient between octanol and water exceeds six, indicating strong preference for organic phases over aqueous environments [11].

Solvent SystemSolubility ClassificationMechanismSource
WaterPractically insolubleHydrophobic interactions [2] [8]
EthanolGood solubilityHydrogen bonding with ethoxy groups [10]
ChloroformSlightly solubleVan der Waals interactions [8]
MethanolSlightly solubleLimited hydrogen bonding [8]
Organic solventsGenerally solubleHydrophobic chain compatibility [10]

Spectroscopic Profiles

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of octadecyltriethoxysilane [12] [13]. Silicon-29 nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that correspond to different silicon environments during hydrolysis and condensation processes [12] [13]. The unreacted silane exhibits a signal at approximately -42 parts per million, representing the T-zero silicon environment with three ethoxy substituents [12] [13].

Fourier transform infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure [14] [15] [16]. The alkyl carbon-hydrogen stretching vibrations appear in the region from 2990 to 2850 wavenumbers, indicating the presence of the octadecyl chain [15] [16]. Silicon-oxygen-carbon stretching modes occur between 1200 and 1000 wavenumbers, confirming ethoxy group attachment to silicon [16] [17].

Spectroscopic TechniqueAssignmentFrequency/Chemical ShiftIntensityStructural InformationSource
Silicon-29 Nuclear Magnetic ResonanceSilicon-ethoxy (T-zero)-42 ppmStrongUnreacted silane [12] [13]
Silicon-29 Nuclear Magnetic ResonanceSilicon-ethoxy (T-one)-50 ppmMediumPartially condensed [12] [13]
Fourier Transform InfraredCarbon-hydrogen stretch2990-2850 cm⁻¹StrongOctadecyl chain [15] [16]
Fourier Transform InfraredSilicon-oxygen-carbon stretch1200-1000 cm⁻¹StrongEthoxy groups [16] [17]
Fourier Transform InfraredSilicon-oxygen-silicon stretch1090-1030 cm⁻¹StrongSiloxane network [16] [17]

Chemical Reactivity

Hydrolysis Mechanisms

Octadecyltriethoxysilane undergoes sequential hydrolysis reactions through nucleophilic substitution mechanisms [18] [19] [20]. The hydrolysis process proceeds through three distinct steps, each involving the replacement of an ethoxy group with a hydroxyl group in the presence of water [18] [19] [20]. The first hydrolysis step exhibits the fastest kinetics, with subsequent steps showing progressively slower reaction rates due to steric hindrance and electronic effects [18] [19] [20].

Under acidic conditions, the hydrolysis mechanism involves initial protonation of the ethoxy oxygen, followed by nucleophilic attack by water molecules [20] [21]. The reaction proceeds through a pentacoordinate silicon intermediate or transition state, consistent with the substitution nucleophilic second-order mechanism at silicon [20] [21]. Basic conditions promote hydrolysis through direct nucleophilic attack by hydroxide ions on the silicon center [20] [21].

The stepwise hydrolysis reactions can be represented as follows:

Step 1: Octadecyl-silicon-(ethoxy)₃ + water → Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + ethanol
Step 2: Octadecyl-silicon-(ethoxy)₂-(hydroxyl) + water → Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + ethanol
Step 3: Octadecyl-silicon-(ethoxy)-(hydroxyl)₂ + water → Octadecyl-silicon-(hydroxyl)₃ + ethanol

Hydrolysis StepRate ConstantRelative RatepH DependenceProductsSource
First ethoxy groupk₁FastAcid/Base catalyzedSilanol + Ethanol [18] [19] [20]
Second ethoxy groupk₂MediumAcid/Base catalyzedDisilanol + Ethanol [18] [19] [20]
Third ethoxy groupk₃SlowAcid/Base catalyzedTrisilanol + Ethanol [18] [19] [20]

Condensation Reaction Pathways

Following hydrolysis, octadecyltriethoxysilane derivatives participate in condensation reactions that lead to siloxane network formation [18] [13] [20]. Two primary condensation pathways operate: silanol-silanol condensation and silanol-ethoxy condensation [18] [20] [22]. The silanol-silanol condensation mechanism involves nucleophilic attack of one silanol group on another silicon center, resulting in siloxane bond formation and water elimination [18] [20] [22].

The condensation rate depends significantly on solution pH, with basic conditions generally favoring faster condensation compared to acidic environments [18] [20] [22]. Under basic conditions, deprotonated silanol groups exhibit enhanced nucleophilicity, accelerating the condensation process [20] [22]. Acidic conditions promote preferential condensation between the least acidic silanol groups, leading to less branched siloxane structures [20].

Silicon-29 nuclear magnetic resonance studies reveal the evolution of silicon environments during condensation, with T-one and T-two silicon species corresponding to partially and fully condensed structures [12] [13]. Maximum condensation degree in octadecyltriethoxysilane-tetraethoxysilane hybrid systems occurs after approximately two hours of reaction time [13].

Condensation TypeRate ConstantpH PreferenceMechanismProductsSource
Silanol-Silanolkc₁Base > AcidNucleophilic attackSiloxane + Water [18] [20] [22]
Silanol-Ethoxykc₂Base > AcidNucleophilic substitutionSiloxane + Ethanol [18] [20] [22]

Stability Parameters and Degradation Mechanisms

Octadecyltriethoxysilane exhibits moisture sensitivity, reacting slowly with atmospheric water vapor to undergo hydrolysis [2] [23] [8]. The compound requires storage under inert atmosphere conditions at temperatures below 15 degrees Celsius to maintain stability [2]. Hydrolytic sensitivity classification places this compound at level seven on the sensitivity scale, indicating slow but measurable reaction with moisture [23] [8].

Thermal stability studies demonstrate that octadecyltriethoxysilane-derived monolayers remain stable up to temperatures ranging from 250 to 573 Kelvin under vacuum conditions [5] [6]. Complete thermal decomposition occurs around 400 to 600 degrees Celsius, depending on the substrate and environmental conditions [24] [5]. The thermal degradation mechanism involves cleavage of silicon-carbon and carbon-carbon bonds rather than silicon-oxygen linkages [24] [6].

Long-term aqueous stability studies reveal gradual hydrolysis of siloxane bonds when octadecyltriethoxysilane-derived materials contact water over extended periods [24] [25]. The degradation process involves reversible formation and cleavage of metal-siloxane bonds, with water molecules penetrating through the organic layer to reach the silicon-substrate interface [25]. Surface analytical techniques confirm progressive loss of silicon content from surface layers during prolonged water exposure [25].

Stability ParameterConditionTemperature RangeDegradation MechanismSource
Moisture SensitivityAtmospheric humidityRoom temperatureHydrolysis of ethoxy groups [2] [23] [8]
Thermal StabilityVacuum conditions250-573 KCarbon-carbon bond cleavage [5] [6]
Aqueous StabilityWater immersionRoom temperatureSiloxane bond hydrolysis [24] [25]
Chemical StabilityInert atmosphereBelow 15°CMinimal degradation [2] [8]

The sol-gel process represents a fundamental chemical route for synthesizing inorganic and hybrid organic-inorganic materials from molecular precursors. For octadecyltriethoxysilane, this methodology involves the transformation of the molecular precursor through a series of hydrolysis and condensation reactions that ultimately result in the formation of a three-dimensional siloxane network [1] [2].

The fundamental principle underlying sol-gel processing of octadecyltriethoxysilane centers on the sequential conversion of the alkoxysilane precursor into a sol, followed by gelation to form a solid network. The process begins with the formation of a stable colloidal dispersion (sol) of silicate species in solution, which then undergoes polymerization to create an interconnected network that entraps the liquid phase, forming a gel [2] [3].

The driving force for sol-gel processing lies in the thermodynamic instability of the alkoxysilane precursors in the presence of water. Octadecyltriethoxysilane undergoes transformation according to the idealized overall reaction:

C₁₈H₃₇Si(OC₂H₅)₃ + 1.5H₂O → C₁₈H₃₇SiO₁.₅ + 3C₂H₅OH

However, this simplified representation masks the complexity of the actual process, which involves multiple intermediate steps and competing reaction pathways [4]. The sol-gel transformation occurs through the formation of a homogeneous sol from the precursors, followed by its conversion into a gel through progressive cross-linking [5].

The unique characteristics of octadecyltriethoxysilane sol-gel processing stem from the presence of the long octadecyl chain, which introduces steric hindrance effects that significantly influence reaction kinetics. The hydrophobic nature of the alkyl chain creates an amphiphilic character that affects both the reaction mechanisms and the final material properties [1] [6].

Critical reaction parameters that govern the sol-gel process include the water-to-silane molar ratio, pH, temperature, catalyst type and concentration, and solvent composition. The water-to-silane ratio (Rw) plays a particularly important role, with lower ratios favoring hydrolysis while higher ratios promote condensation reactions [7] [3].

Hydrolysis Kinetics

The hydrolysis of octadecyltriethoxysilane represents the initial and often rate-determining step in sol-gel processing. This reaction involves the nucleophilic substitution of ethoxy groups by hydroxyl groups derived from water molecules, resulting in the formation of silanol intermediates [8] [9].

The hydrolysis mechanism proceeds through either acid-catalyzed or base-catalyzed pathways, each exhibiting distinct kinetic characteristics. Under acidic conditions, the mechanism involves rapid protonation of the ethoxy oxygen, followed by a slower bimolecular nucleophilic substitution step. The reaction follows the general pathway [8] [10]:

R-Si(OC₂H₅)₃ + H⁺ ⇌ R-Si(OC₂H₅)₂(OC₂H₅H⁺)
R-Si(OC₂H₅)₂(OC₂H₅H⁺) + H₂O → R-Si(OC₂H₅)₂OH + C₂H₅OH + H⁺

The rate constant for octadecyltriethoxysilane hydrolysis varies significantly with reaction conditions, ranging from 0.29 to 5.4 × 10⁻⁴ min⁻¹ depending on the catalyst type and concentration [11]. The pH dependence of hydrolysis exhibits a characteristic U-shaped profile, with minimum rates occurring at neutral pH (approximately pH 7) and enhanced rates under both acidic (pH < 1.5) and basic (pH > 4.5) conditions [12] [13].

Temperature effects on hydrolysis kinetics follow Arrhenius behavior, with an activation energy of approximately 25.2 kJ/mol for acid-catalyzed hydrolysis [11]. The relatively low activation energy reflects the favorable thermodynamics of the substitution process, though the presence of the bulky octadecyl group introduces steric hindrance that reduces the overall reaction rate compared to smaller alkoxysilanes [9] [14].

The stepwise nature of hydrolysis means that each ethoxy group substitution occurs with potentially different rate constants. For octadecyltriethoxysilane, the rate constants may follow the sequence k₁ > k₂ > k₃, where k₁, k₂, and k₃ represent the rate constants for the first, second, and third hydrolysis steps, respectively [15] [16]. This sequential process creates a complex mixture of partially hydrolyzed intermediates during the reaction.

Solvent effects play a crucial role in hydrolysis kinetics. Protic solvents such as ethanol enhance hydrolysis rates through hydrogen bonding interactions that stabilize charged intermediates [12] [14]. The hydrolysis rate in methanol is approximately ten times higher than in aprotic solvents like acetonitrile or dioxane, attributed to the superior solvation of hydroxide ions and the formation of hydrogen-bonded networks [14].

Condensation Mechanisms

Condensation reactions in octadecyltriethoxysilane sol-gel systems involve the formation of siloxane bonds through the elimination of water or alcohol molecules. These reactions occur between silanol groups generated during hydrolysis and can proceed through multiple pathways depending on the reaction conditions [17] [8].

Two primary condensation mechanisms operate in these systems: alcohol-producing condensation and water-producing condensation. The alcohol-producing mechanism involves the reaction between a silanol group and an unreacted ethoxy group [17] [8]:

R-Si(OC₂H₅)₂OH + R-Si(OC₂H₅)₃ → R-Si(OC₂H₅)₂OSi(R)(OC₂H₅)₂ + C₂H₅OH

The water-producing mechanism occurs between two silanol groups [17] [8]:

R-Si(OC₂H₅)₂OH + R-Si(OC₂H₅)₂OH → R-Si(OC₂H₅)₂OSi(R)(OC₂H₅)₂ + H₂O

The relative importance of these pathways depends on the extent of hydrolysis and the local concentration of different species. Early in the reaction, when unreacted ethoxy groups are abundant, alcohol-producing condensation predominates. As hydrolysis progresses and silanol concentrations increase, water-producing condensation becomes more significant [15].

The activation energy for condensation reactions is typically higher than for hydrolysis, approximately 33.2 kJ/mol, reflecting the greater organizational requirements for bringing two silicon-containing species together in the proper geometry for bond formation [11]. This energy barrier is particularly significant for octadecyltriethoxysilane due to steric hindrance from the long alkyl chains.

pH effects on condensation exhibit different trends compared to hydrolysis. Condensation rates are generally slower under acidic conditions (pH < 4.5) but increase significantly in neutral to basic conditions (pH > 4.5) [12] [13]. This behavior reflects the different charge distributions in the transition states for condensation versus hydrolysis reactions.

The condensation mechanism under acidic conditions involves protonation of a silanol group, making it a better leaving group, followed by nucleophilic attack by another silanol or partially hydrolyzed species [10]. Under basic conditions, hydroxide ions facilitate the departure of silanol groups, leading to faster condensation rates [12].

Steric effects from the octadecyl chains significantly influence condensation kinetics. The bulky alkyl groups create spatial constraints that limit the approach of reactive species, resulting in slower self-condensation compared to less sterically hindered silanes [17] [18]. This steric hindrance tends to favor the formation of linear or lightly branched structures rather than highly cross-linked networks [13].

Effect of Reaction Parameters

pH Dependence

The pH of the reaction medium exerts profound influence on both hydrolysis and condensation kinetics in octadecyltriethoxysilane sol-gel systems. The relationship between pH and reaction rates exhibits characteristic patterns that reflect the underlying reaction mechanisms [12] [13].

At the isoelectric point (approximately pH 3.8), octadecyltriethoxysilane exhibits minimal hydrolysis and condensation activity [13]. This pH represents the point of minimum silanol stability, where electrostatic interactions between charged species are minimized. The low reactivity at this pH results in very limited polymerization and the formation of materials with low degrees of cross-linking [19].

Under strongly acidic conditions (pH < 1.5), rapid protonation of ethoxy groups occurs, activating them toward nucleophilic attack by water molecules [12] [13]. The acid-catalyzed mechanism proceeds through protonation of the leaving group, followed by bimolecular nucleophilic substitution. However, condensation under these conditions is relatively slow due to electrostatic repulsion between protonated species and steric constraints imposed by the octadecyl chains [13].

In the pH range of 1.5 to 5.0, hydrolysis proceeds through acid catalysis but at reduced rates compared to more strongly acidic conditions. Condensation becomes increasingly favorable as pH increases within this range, leading to the formation of linear polymeric structures. The balance between hydrolysis and condensation rates in this pH region allows for controlled network development [13] [19].

Basic conditions (pH > 10.5) promote rapid condensation through hydroxide-catalyzed mechanisms [13]. Under these conditions, hydroxide ions facilitate both hydrolysis and condensation, leading to the formation of more highly branched network structures. The absence of electrostatic repulsion between negatively charged species, combined with the enhanced nucleophilicity of hydroxide ions, results in accelerated gelation times [12].

The pH dependence also influences the morphology and properties of the final materials. Acidic conditions tend to produce materials with higher surface areas and more open pore structures, while basic conditions lead to denser, more highly cross-linked networks [3].

Temperature Influence

Temperature effects on octadecyltriethoxysilane sol-gel reactions follow predictable Arrhenius relationships for both hydrolysis and condensation processes. Increasing temperature enhances reaction rates through increased molecular motion, higher collision frequencies, and reduced activation energy barriers [20] [11].

At room temperature (25°C), hydrolysis of octadecyltriethoxysilane proceeds at relatively slow rates, requiring extended reaction times for complete conversion. The baseline kinetics at this temperature serve as reference points for evaluating the effects of other parameters [20] [21].

Elevation to 40°C results in measurable acceleration of both hydrolysis and condensation reactions [20]. The increased thermal energy facilitates the breaking of Si-O bonds and enhances the mobility of the long alkyl chains, reducing steric hindrance effects. However, the temperature increase also affects the distribution of reaction products, with higher temperatures favoring more complete hydrolysis and increased degrees of condensation [20].

At temperatures approaching 60°C, reaction rates increase substantially, but side reactions may become significant [12]. High temperatures can lead to premature gelation, incomplete hydrolysis, or degradation of organic components. The optimal temperature range for controlled sol-gel processing typically falls between 35-50°C, balancing reaction rate with process control [1] [20].

Temperature also influences the solubility and miscibility of reactants and products. Higher temperatures improve the solubility of octadecyltriethoxysilane in aqueous-alcoholic media, promoting more homogeneous reaction conditions [20]. This enhanced miscibility facilitates more uniform network formation and improved material properties.

The thermal stability of intermediate species varies with temperature. Silanol groups exhibit increased reactivity at elevated temperatures, leading to more extensive condensation and higher degrees of cross-linking. However, excessive temperatures may cause thermal decomposition of the organic components or uncontrolled polymerization [20].

Solvent Effects

Solvent selection and composition significantly influence octadecyltriethoxysilane sol-gel reactions through multiple mechanisms including solubility effects, proton availability, dielectric constant variations, and hydrogen bonding interactions [12] [14] [22].

Ethanol serves as the primary solvent system for most octadecyltriethoxysilane sol-gel processes due to its ability to solubilize both the hydrophobic precursor and the aqueous reaction medium [1] [23]. The protic nature of ethanol facilitates hydrogen bonding with silanol intermediates, stabilizing charged species and enhancing reaction rates [14].

The water-to-ethanol ratio critically affects reaction pathways and product characteristics. Higher water concentrations promote hydrolysis but may lead to phase separation due to the hydrophobic nature of the octadecyl chains [7] [23]. Conversely, insufficient water concentrations limit hydrolysis completeness, resulting in materials with unreacted ethoxy groups [1].

Aprotic solvents such as acetonitrile or dioxane exhibit markedly different effects on reaction kinetics [14]. In these solvents, hydrolysis rates are typically an order of magnitude lower than in protic media due to reduced stabilization of charged intermediates and the absence of hydrogen bonding networks. The hydrolysis rate constant in dioxane, for example, is significantly lower than in methanol or ethanol [14].

The dielectric constant of the solvent medium influences the stability of ionic intermediates formed during acid or base-catalyzed reactions [14]. Higher dielectric constant solvents stabilize charged species, facilitating protonation and nucleophilic substitution steps. This effect is particularly important for the initial protonation step in acid-catalyzed hydrolysis [12].

Mixed solvent systems offer opportunities to fine-tune reaction conditions and material properties. Ethanol-water mixtures provide optimal conditions for homogeneous gelation while maintaining adequate solubility for the organic precursor [1] [23]. The ratio of these components can be adjusted to control gelation rates and network architecture.

Catalyst Variations

Catalyst selection and concentration represent critical parameters in octadecyltriethoxysilane sol-gel processing, determining reaction pathways, kinetics, and final material characteristics [12] [11].

Hydrochloric acid serves as the most commonly employed acid catalyst, providing efficient protonation of ethoxy groups to initiate hydrolysis [12] [3]. Typical catalyst concentrations range from 0.1 to 5.0 mol%, with 3.0 mol% representing a commonly used standard [11]. The effectiveness of acid catalysts follows the order of their acid strength: HCl > HNO₃ > H₂SO₄ > acetic acid [12].

Strong acids promote rapid hydrolysis through efficient protonation mechanisms, but they may also lead to uncontrolled gelation if concentrations are excessive [12]. The rapid protonation of ethoxy groups under strongly acidic conditions creates highly reactive intermediates that undergo rapid condensation, potentially resulting in inhomogeneous network formation [3].

Weak acids such as acetic acid provide more controlled hydrolysis kinetics, allowing for better process control and more uniform network development [12]. These catalysts offer the advantage of reduced gelation rates while maintaining adequate hydrolysis activity for complete precursor conversion.

Ammonium hydroxide represents the most widely used base catalyst for octadecyltriethoxysilane sol-gel systems [12] [24]. Base catalysis promotes rapid condensation through hydroxide-facilitated siloxane bond formation. The mechanism involves hydroxide attack on silicon centers, facilitating the departure of silanol groups and formation of siloxane bridges [12].

The concentration of base catalysts requires careful optimization due to their strong promotional effect on condensation reactions [24]. Excessive base concentrations can lead to rapid, uncontrolled gelation, while insufficient concentrations may result in incomplete network formation. Typical ammonium hydroxide concentrations range from 0.1 to 1.0 mol% [24].

Fluoride-based catalysts such as ammonium fluoride offer unique advantages in octadecyltriethoxysilane systems [24]. Fluoride ions exhibit high affinity for silicon centers, promoting both hydrolysis and condensation through direct attack on silicon atoms. This mechanism can be particularly effective for sterically hindered silanes where conventional acid or base catalysis is limited by steric effects [9].

Network Formation and Structural Evolution

The network formation process in octadecyltriethoxysilane sol-gel systems involves the progressive development of siloxane connectivity from discrete molecular precursors to extended three-dimensional networks [1] [25]. This transformation occurs through a complex interplay of hydrolysis and condensation reactions that create increasingly connected structures.

The initial stages of network formation involve the creation of small oligomeric species through limited condensation between partially hydrolyzed precursors [26] [27]. These early-stage oligomers typically contain 2-5 silicon atoms connected by siloxane bridges, with significant numbers of unreacted ethoxy groups and silanol functionalities remaining [26].

As the reaction progresses, these oligomeric species undergo further condensation to form larger clusters and eventually an interconnected network [26] [27]. The point at which a continuous network spanning the entire reaction volume is achieved represents the gel point, marking the transition from a viscous liquid to an elastic gel [28] [2].

The structural characteristics of octadecyltriethoxysilane networks are strongly influenced by the steric constraints imposed by the long alkyl chains [25]. These bulky substituents limit the approach of reactive species, favoring the formation of more open, less densely packed structures compared to networks formed from smaller alkoxysilanes [1] [29].

Silicon-29 nuclear magnetic resonance spectroscopy provides detailed insights into network connectivity through the identification of different silicon environments [1] [26]. The T² species (silicon bonded to two other silicon atoms through oxygen bridges) and T³ species (silicon bonded to three other silicon atoms) represent the primary structural units in these networks [1].

The evolution from T⁰ (unreacted precursor) through T¹ and T² to T³ species reflects the progressive increase in network connectivity [1] [26]. Complete conversion to T³ species indicates full cross-linking, though this is rarely achieved in practice due to steric hindrance and kinetic limitations [1].

The ratio of T² to T³ species provides a measure of network completeness and cross-linking density [1]. Higher T³/T² ratios indicate more complete network formation and greater structural integrity. The achievement of high degrees of condensation requires optimization of reaction conditions to overcome steric barriers [1].

Morphological studies using scanning electron microscopy reveal the heterogeneous nature of octadecyltriethoxysilane networks [1] [25]. These materials typically exhibit irregular particle structures with sizes ranging from 0.5 to 2 micrometers, composed of smaller crystalline domains [1].

The pore structure of octadecyltriethoxysilane networks is characterized by surface areas of 1000-1500 m²/g, pore volumes of 0.5-1.3 cm³/g, and pore sizes in the range of 13-20 Å [1]. These characteristics reflect the balance between network connectivity and the space-filling requirements of the organic substituents.

Co-condensation with Other Silanes

Co-condensation represents a powerful strategy for modifying the properties and performance characteristics of octadecyltriethoxysilane-based materials through the incorporation of additional silane precursors with complementary functionalities [1] [26] [30].

The co-condensation of octadecyltriethoxysilane with tetraethoxysilane represents one of the most extensively studied binary systems [31] [26] [27]. This combination provides opportunities to vary the organic content and modify the mechanical properties of the resulting networks while maintaining processability [26].

Kinetic studies of octadecyltriethoxysilane-tetraethoxysilane mixtures reveal that tetraethoxysilane hydrolyzes and condenses significantly faster than the organosilane component [26] [27]. This differential reactivity results in the preferential consumption of tetraethoxysilane during the early stages of the reaction, creating a driving force for cross-condensation with octadecyltriethoxysilane species [26].

The optimal molar ratio for octadecyltriethoxysilane-tetraethoxysilane co-condensation is typically 1:1, providing a balance between organic functionality and network integrity [31] [26]. Higher tetraethoxysilane ratios lead to increased inorganic character but may compromise the organic functionality that provides desired surface properties [26].

The maximum degree of condensation in octadecyltriethoxysilane-tetraethoxysilane mixtures occurs after approximately 2 hours of reaction under standard conditions [26]. This timing represents the optimal point for processing, as further reaction may lead to excessive cross-linking and loss of processability [26].

Co-condensation with tetramethoxysilane offers similar benefits to the tetraethoxysilane system but with enhanced reactivity due to the smaller methoxy leaving groups [1]. The increased reactivity can lead to more rapid gelation, requiring careful control of reaction conditions to maintain processability [1].

Methyltriethoxysilane serves as an effective co-condensation agent for introducing methyl functionality while maintaining similar reactivity characteristics to octadecyltriethoxysilane [1]. The resulting materials exhibit modified surface properties with reduced hydrophilic character compared to purely inorganic networks [1].

The incorporation of functional silanes such as vinyltriethoxysilane or phenyltriethoxysilane through co-condensation provides opportunities for subsequent chemical modification or enhanced material properties [32]. However, these functional groups may exhibit different reactivity patterns that require optimization of reaction conditions [32].

Cross-condensation reactions between different silane species occur readily due to the similar reactivity of silanol groups regardless of their origin [30]. This characteristic enables the formation of truly hybrid networks where organic and inorganic components are intimately mixed at the molecular level [23].

The degree of cross-condensation versus self-condensation can be influenced by the relative concentrations and reactivities of the different silane components [30]. Conditions that favor rapid hydrolysis of all components tend to promote cross-condensation by creating higher local concentrations of reactive silanol groups from different precursors [30].

Characterization of co-condensed networks requires techniques capable of distinguishing between different silicon environments [1] [26]. Silicon-29 NMR spectroscopy provides the most direct information about the degree of cross-condensation through the identification of mixed silicon environments that indicate successful incorporation of different silane components [26].

The morphological characteristics of co-condensed materials often differ significantly from those of single-component systems [33] [25]. The presence of multiple precursors can lead to phase separation or the formation of composite structures with distinct domains enriched in different components [25].

Surface area and porosity characteristics of co-condensed materials typically reflect the combined influences of all precursor components [1] [23]. The incorporation of tetraethoxysilane generally increases surface area and porosity, while purely organic silanes tend to reduce these characteristics [1].

UNII

1VN9P25L8H

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7399-00-0

Wikipedia

Stearyl triethoxysilane

Dates

Last modified: 08-16-2023

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